Sitagliptin carbamoyl glucuronide
Descripción
General Mechanism of Carbamoyl (B1232498) Glucuronide Conjugate Formation
The journey to sitagliptin (B1680988) carbamoyl glucuronide begins with the reaction of sitagliptin's primary or secondary amine group with carbon dioxide (CO2). nih.govresearchgate.net This is a reversible reaction that results in the formation of a carbamic acid. nih.govresearchgate.net This initial step is a chemical adduction and does not require enzymatic catalysis. The presence of CO2, which is naturally abundant in biological systems as a product of cellular respiration, facilitates this reaction. nih.govnih.gov The resulting carbamic acid is an unstable intermediate. wikipedia.org
The formation of carbamic acids from amines and CO2 is a known phenomenon in organic chemistry and has been observed in various biological contexts. nih.govresearchgate.netresearchgate.net For instance, this same reversible reaction is involved in the transport of CO2 in the blood, where it reacts with the amino groups of hemoglobin. nih.govnih.gov
Once the carbamic acid of sitagliptin is formed, it becomes a substrate for a crucial phase II metabolic reaction: glucuronidation. nih.govresearchgate.net This step involves the transfer of a glucuronic acid moiety from the activated sugar donor, uridine (B1682114) diphospho-glucuronic acid (UDPGA), to the carbamic acid. researchgate.net This enzymatic conjugation stabilizes the otherwise transient carbamic acid, leading to the formation of the stable sitagliptin carbamoyl glucuronide metabolite. nih.govresearchgate.net
Enzymatic Catalysis
The glucuronidation step is not spontaneous; it is catalyzed by a specific family of enzymes.
The enzymes responsible for catalyzing the transfer of glucuronic acid to various substrates, including the carbamic acid of sitagliptin, are the Uridine Diphospho-Glucuronosyltransferases (UGTs). frontiersin.orgyoutube.comnih.gov UGTs are a superfamily of enzymes primarily located in the endoplasmic reticulum of cells in the liver and other tissues like the gastrointestinal tract. youtube.comxenotech.com They play a critical role in the detoxification and elimination of a wide array of both endogenous substances (like bilirubin (B190676) and steroid hormones) and exogenous compounds (like drugs and environmental toxins) by making them more water-soluble and thus more easily excretable. frontiersin.orgnih.govnih.gov
Research has identified several specific UGT isoforms that are capable of mediating the N-carbamoyl glucuronidation of sitagliptin. Studies using recombinant human UGT enzymes have demonstrated that UGT1A1, UGT1A3, and UGT2B7 can all catalyze the formation of this compound. nih.gov The involvement of multiple UGT isoforms suggests a degree of redundancy in this metabolic pathway. UGT1A1 and UGT1A3 are part of the UGT1A family, known for metabolizing a diverse range of substrates. nih.govfrontiersin.orgnih.gov UGT2B7, a member of the UGT2B family, is also a major drug-metabolizing enzyme, known to glucuronidate various compounds, including primary amines. nih.govebmconsult.com
Table 1: UGT Isoforms Involved in this compound Formation
| UGT Isoform | Family | Key Substrates | Role in Sitagliptin Metabolism |
| UGT1A1 | UGT1A | Bilirubin, various drugs | Catalyzes the formation of this compound. nih.gov |
| UGT1A3 | UGT1A | Various drugs and xenobiotics | Catalyzes the formation of this compound. nih.gov |
| UGT2B7 | UGT2B | Morphine, NSAIDs, primary amines | Catalyzes the formation of this compound. nih.govnih.gov |
Influence of Carbon Dioxide Environment on In Vitro Conjugation
The formation of this compound in laboratory settings (in vitro) is significantly influenced by the concentration of carbon dioxide. Mechanistic studies have shown that the CO2 required for the initial formation of the carbamic acid intermediate can be sourced from the bicarbonate buffer system, which is in equilibrium with the exogenous CO2 in the incubation environment. nih.gov
Increasing the CO2 concentration in the experimental setup can facilitate the formation of the N-carbamoyl glucuronide metabolite. researchgate.net This is because a higher CO2 level shifts the reversible reaction towards the formation of the carbamic acid, thereby increasing the availability of the substrate for the UGT enzymes. This observation underscores the critical role of the chemical environment in modulating this specific metabolic pathway. nih.gov
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamoyloxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F6N5O9/c24-10-6-12(26)11(25)4-8(10)3-9(30-22(41)43-20-17(38)15(36)16(37)18(42-20)19(39)40)5-14(35)33-1-2-34-13(7-33)31-32-21(34)23(27,28)29/h4,6,9,15-18,20,36-38H,1-3,5,7H2,(H,30,41)(H,39,40)/t9-,15+,16+,17-,18+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDZQUQEXZXGMZ-KUVPMCASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F6N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701099261 | |
| Record name | β-D-Glucopyranuronic acid, 1-[N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940002-59-5 | |
| Record name | β-D-Glucopyranuronic acid, 1-[N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=940002-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Glucopyranuronic acid, 1-(N-((1R)-3-(5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)-3-oxo-1-((2,4,5-trifluorophenyl)methyl)propyl)carbamate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940002595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-D-Glucopyranuronic acid, 1-[N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(N-((1R)-3-(5,6-DIHYDRO-3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO(4,3-A)PYRAZIN-7(8H)-YL)-3-OXO-1-((2,4,5-TRIFLUOROPHENYL)METHYL)PROPYL)CARBAMATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA6H6KY9G7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation and Biotransformation of Sitagliptin Carbamoyl Glucuronide
Occurrence in Biological Matrices
The detection and quantification of sitagliptin (B1680988) carbamoyl (B1232498) glucuronide have been documented in various biological fluids and excreta across different species.
In human plasma, sitagliptin carbamoyl glucuronide is a trace-level metabolite. Following a single oral dose of [14C]sitagliptin to healthy subjects, the carbamoyl glucuronide conjugate (referred to as M4) represented approximately 1% of the total radioactivity in plasma. fda.gov Parent drug, sitagliptin, was the major radioactive component, accounting for about 74% of the plasma area under the curve (AUC) of total radioactivity. nih.gov Six metabolites, including the N-carbamoyl glucuronic acid conjugate, were detected at trace levels, each constituting less than 1% to 7% of the radioactivity in plasma. nih.gov
In preclinical models, after administration of [14C]sitagliptin, the parent drug was also the predominant radioactive component in the plasma of rats and dogs. nih.govresearchgate.netsci-hub.se
Consistent with its presence in plasma, this compound is also excreted in urine at low levels. In humans, approximately 13% of an administered dose of sitagliptin is excreted as metabolites in urine, with this compound being one of these minor metabolites. nih.gov Studies have confirmed the detection of the N-carbamoyl glucuronic acid conjugate of sitagliptin in human urine. nih.govresearchgate.net
In preclinical studies, biotransformation studies in rats revealed the presence of an N-carbamoyl glucuronide metabolite in urine. researchgate.netdoi.orgnih.gov
Biliary excretion is a relevant elimination pathway for sitagliptin and its metabolites, particularly in rats. nih.govresearchgate.netsci-hub.se Studies in bile duct-cannulated rats have identified an N-carbamoyl glucuronide metabolite in the bile. researchgate.netdoi.orgnih.gov
| Species | Matrix | Percentage of Radioactivity/Dose | Reference |
| Human | Plasma | ~1% of total radioactivity | fda.gov |
| Human | Urine | Metabolites account for 13% of dose | nih.gov |
| Rat | Excreta | Metabolites account for 10-16% of dose | nih.govresearchgate.netsci-hub.se |
| Dog | Excreta | Metabolites account for 10-16% of dose | nih.govresearchgate.netsci-hub.se |
An interesting observation is the absence of glucuronide conjugates, including this compound, in fecal samples from human studies, despite their presence in plasma and urine. nih.govresearchgate.net The metabolite profiles in feces were similar to those in urine and plasma, with the exception of the glucuronides. nih.govresearchgate.net This suggests that biliary-excreted glucuronides may undergo hydrolysis in the intestine prior to fecal excretion. researchgate.net This hydrolysis is likely mediated by intestinal microbial β-glucuronidases. nih.govnih.gov
Metabolic Origin and Pathways
The formation of this compound is a phase II biotransformation reaction. This pathway involves the conjugation of sitagliptin with glucuronic acid at a carbamoyl moiety.
N-carbamoyl glucuronidation is a less common metabolic pathway compared to other glucuronidation reactions. researchgate.netdoi.org The process is believed to involve the reaction of carbon dioxide with the primary or secondary amine functional groups of a drug to form a carbamic acid intermediate. doi.org This carbamic acid is then a substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the carbamic acid, forming the N-carbamoyl glucuronide conjugate. doi.org In vitro studies with liver microsomes have demonstrated that the formation of N-carbamoyl glucuronides is dependent on a carbon dioxide-rich environment. researchgate.netnih.gov
Precursor Compound: Sitagliptin
Sitagliptin is an oral hypoglycemic agent that functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. wikipedia.org This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). researchgate.net By blocking DPP-4, sitagliptin increases the levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release. wikipedia.orgresearchgate.net
The primary route of elimination for sitagliptin is renal excretion, with a significant portion of the drug being excreted unchanged in the urine. nih.govresearchgate.net Metabolism represents only a minor pathway of elimination for sitagliptin. nih.gov In vitro studies have indicated that the limited metabolism of sitagliptin is primarily mediated by the cytochrome P450 isoenzyme CYP3A4, with a smaller contribution from CYP2C8. nih.govresearchgate.netnih.gov
Quantitative Contribution to Overall Sitagliptin Biotransformation (Low/Trace Levels)
This compound is formed through N-carbamoyl glucuronidation and is considered a minor metabolite of sitagliptin. glpbio.comijrti.orgcaymanchem.combiomol.com Studies in humans, rats, and dogs have consistently shown that sitagliptin undergoes limited metabolism, with the majority of the administered dose being excreted as the unchanged parent drug. researchgate.netnih.gov
Following a single oral dose of [14C]sitagliptin in humans, only about 16% of the radioactivity was excreted as metabolites. nih.govresearchgate.net Six metabolites, including this compound, were identified at trace levels in plasma, urine, and feces. researchgate.netnih.gov Each of these metabolites accounted for less than 1% to 7% of the total radioactivity in plasma. researchgate.net Specifically, the N-carbamoyl glucuronic acid conjugate is one of these trace metabolites. researchgate.netnih.gov
In studies involving rats and dogs, approximately 10% to 16% of a radiolabeled dose was recovered in the excreta as phase I and II metabolites. nih.gov One of the identified metabolic pathways was N-carbamoyl glucuronidation, leading to the formation of this compound. nih.gov This metabolite has been detected in the plasma of both rats and dogs following the administration of sitagliptin. glpbio.comcaymanchem.combiomol.com
Metabolite Profile of Sitagliptin
| Metabolite | Formation Pathway | Percentage of Radioactivity in Human Plasma |
| This compound | N-carbamoyl glucuronidation | <1% - 7% |
| N-sulfate conjugate | N-sulfation | <1% - 7% |
| Hydroxylated derivatives | Hydroxylation | <1% - 7% |
| Ether glucuronide of a hydroxylated metabolite | Hydroxylation and Glucuronidation | <1% - 7% |
| Oxidative desaturation and cyclization products | Oxidative desaturation and cyclization | <1% - 7% |
This table summarizes the identified metabolites of sitagliptin and their relative abundance in human plasma, highlighting the minor contribution of each, including this compound. researchgate.netnih.gov
Enzymology and Reaction Mechanism of N Carbamoyl Glucuronidation
Influence of Carbon Dioxide Environment on In Vitro Conjugation
Investigation of Carbon Dioxide Incorporation from Bicarbonate Buffer
The formation of N-carbamoyl glucuronides is a relatively uncommon metabolic pathway. The mechanism involves the addition of a carbamoyl (B1232498) group (-CONH₂) to a nitrogen atom, followed by glucuronidation. A key question in understanding this pathway for compounds like sitagliptin (B1680988) is the origin of the carbon atom in the carbamoyl moiety. Research has focused on investigating the role of carbon dioxide, readily available in biological systems in the form of bicarbonate (HCO₃⁻) from buffer solutions, as the source for this carbon atom. nih.govresearchgate.netdoi.org
Detailed Research Findings
To elucidate the mechanism of N-carbamoyl glucuronidation, in vitro studies were conducted using rat liver microsomes. nih.govresearchgate.netdoi.org These experiments were designed to trace the origin of the carbamoyl carbon by using a stable isotope-labeled form of carbon dioxide.
The core of the investigation involved incubating the parent compound with rat liver microsomes in a sodium bicarbonate (NaHCO₃) buffer under two different atmospheric conditions:
A control environment saturated with standard carbon dioxide (CO₂). doi.org
A test environment saturated with ¹³C-labeled carbon dioxide (¹³CO₂). nih.govresearchgate.netdoi.org
The resulting metabolites were then analyzed using mass spectrometry (MS) to detect any mass shift in the N-carbamoyl glucuronide product. researchgate.net The presence of a metabolite with an increased mass corresponding to the incorporation of a ¹³C atom would provide strong evidence that CO₂ from the buffer is the source of the carbamoyl carbon.
The mass spectral analysis revealed that in the presence of ¹³CO₂, an N-[¹³C]carbamoyl glucuronide was formed in proportions equal to the unlabeled N-[¹²C]carbamoyl glucuronide. doi.org The MS/MS spectrum of the putative N-carbamoyl glucuronide (M1) showed a parent ion with a mass-to-charge ratio (m/z) of 542. This ion fragmented to produce characteristic ions at m/z 366 (corresponding to the carbamate) and m/z 322 (matching the parent drug). researchgate.net
Crucially, in the incubations performed under a ¹³CO₂ atmosphere, the mass spectrum showed a new parent ion at m/z 543, a +1 mass unit shift from the original metabolite. researchgate.net This mass shift is precisely what is expected from the incorporation of a single ¹³C atom. The fragmentation of this new ion (m/z 543) also showed a corresponding +1 mass shift in the carbamate (B1207046) fragment (m/z 367), while the fragment corresponding to the parent drug remained unchanged at m/z 322. researchgate.net
These results strongly indicate that carbon dioxide from the bicarbonate buffer, which is in equilibrium with the exogenous CO₂ gas, is directly incorporated into the carbamoyl moiety of the N-carbamoyl glucuronide metabolite. nih.govresearchgate.netdoi.org The study concluded that this incorporation is a key step in this specific metabolic pathway. nih.gov Further studies with specific human UDP-glucuronosyltransferase (UGT) isoforms showed that UGT1A1, UGT1A3, and UGT2B7 could all catalyze this reaction in a CO₂-rich environment. nih.govresearchgate.net
Table 1: Mass Spectrometry Data for the N-Carbamoyl Glucuronide Metabolite (M1) under CO₂ and ¹³CO₂ Environments researchgate.net
| Incubation Environment | Parent Ion (M1) [M+H]⁺ (m/z) | Carbamate Fragment Ion (m/z) | Parent Drug Fragment Ion (m/z) | Interpretation |
| Standard CO₂ | 542 | 366 | 322 | Formation of standard N-carbamoyl glucuronide. |
| ¹³C-labeled CO₂ | 543 | 367 | 322 | Incorporation of one ¹³C atom from labeled CO₂ into the carbamoyl group. |
Analytical Methodologies and Structural Elucidation
Mass Spectrometry Techniques for Identification and Characterization
Mass spectrometry (MS), particularly when coupled with liquid chromatography, is a cornerstone for detecting and characterizing metabolites in complex biological matrices.
Liquid chromatography-mass spectrometry (LC-MS) is instrumental in the initial detection and isolation of sitagliptin (B1680988) metabolites. In studies involving the incubation of sitagliptin with rat hepatocytes, a minor metabolite corresponding to N-carbamoyl glucuronidation was identified. longdom.org The analysis, utilizing a zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) column with electrospray ionization (ESI) in the positive ion mode, successfully separated the metabolite from the parent drug and other metabolic products. longdom.orgstrath.ac.uklongdom.org
Table 1: LC-MS Detection of Sitagliptin Carbamoyl (B1232498) Glucuronide in Rat Hepatocyte Incubations
| Parameter | Value | Reference |
|---|---|---|
| Metabolite ID | M9 | longdom.org |
| Description | N-carbamoyl glucuronidation | longdom.org |
| m/z (positive ion mode) | 628.15 | longdom.org |
For more detailed structural information, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. nih.gov This technique provides structural confirmation by fragmenting the selected precursor ion and analyzing the resulting product ions. strath.ac.uklongdom.org A hallmark of glucuronide conjugate fragmentation in MS/MS is the characteristic neutral loss of the glucuronic acid moiety, which corresponds to a mass difference of 176 Da. longdom.orgresearchgate.net This specific loss from the protonated molecule of sitagliptin carbamoyl glucuronide provides strong evidence for its identity as a glucuronide conjugate.
High-resolution mass spectrometry (HRMS) allows for the accurate mass measurement of ions, which is crucial for determining the elemental composition of a molecule. longdom.orgstrath.ac.uk For this compound, the precise mass measurement confirms its molecular formula as C₂₃H₂₃F₆N₅O₉. caymanchem.comnih.gov This level of accuracy helps to distinguish the metabolite from other potential compounds with the same nominal mass.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₃H₂₃F₆N₅O₉ | caymanchem.comnih.gov |
| Formula Weight | 627.5 | caymanchem.com |
| Exact Mass | 627.13999630 Da | nih.gov |
Multi-stage mass spectrometry (MSn) provides deeper insights into the metabolite's structure by allowing for the sequential fragmentation of ions. The MS² spectra are fundamental in providing structural confirmation for metabolites. longdom.orglongdom.org In the case of this compound, after the initial loss of the 176 Da glucuronide moiety, subsequent fragmentation (MS³) of the remaining aglycone ion can be performed. This helps to confirm the identity of the core sitagliptin structure and provides clues about the conjugation site.
Hydrogen-deuterium exchange (HDX) coupled with mass spectrometry is a powerful method for probing protein conformation and dynamics by monitoring the exchange of labile protons with deuterium (B1214612) from a solvent. youtube.com While direct HDX-MS studies on this compound are not widely published, the technique offers potential applications. It could be used to investigate the metabolite's solution-phase conformation and its interactions with biological macromolecules. Studies have shown that acetamido groups, such as those within the glucuronide structure, can retain deuterium under typical HDX experimental conditions, making it possible to monitor the local environment of the glycan portion of the molecule. nih.gov The rate of deuterium uptake provides information on solvent accessibility and hydrogen bonding, which are influenced by the molecule's three-dimensional structure. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
While mass spectrometry provides compelling evidence for the identity of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for its definitive and unambiguous structural elucidation. nih.gov Mass spectrometry alone can struggle to differentiate between isomers, such as determining the exact atom where the glucuronic acid is attached. nih.gov
NMR, through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, provides precise information on the chemical environment of each atom and the covalent bonds between them. This allows for the unequivocal determination of the conjugation site—confirming the linkage is via the carbamoyl group—and establishes the stereochemistry of the glycosidic bond, which is typically the β-configuration for metabolic glucuronides. In cases where sample quantity is low, the structural assignment is often confirmed by comparing the NMR data of the isolated metabolite with that of a synthetically prepared reference standard. nih.gov
Application of Stable Isotope Labeling in Mechanistic Elucidation (e.g., 13C-labeled CO2)
The formation of N-carbamoyl glucuronides is an uncommon metabolic pathway, and understanding its mechanism is crucial. researchgate.net Stable isotope labeling studies have been instrumental in elucidating the origin of the carbamoyl moiety in these types of conjugates. Research into the formation of a similar N-carbamoyl glucuronide metabolite of another DPP-4 inhibitor has provided significant insights that are applicable to this compound. researchgate.net
A key investigation utilized ¹³C-labeled carbon dioxide (¹³CO₂) to trace the source of the carbon atom in the carbamoyl group. researchgate.net In this study, the drug was incubated with rat liver microsomes in an environment enriched with ¹³CO₂. The resulting N-carbamoyl glucuronide metabolite was then analyzed by mass spectrometry. researchgate.net
The mass spectrum of the metabolite formed in the presence of ¹³CO₂ showed a mass shift corresponding to the incorporation of a ¹³C atom. This finding strongly suggested that atmospheric or bicarbonate-buffered CO₂ is the source of the carbamoyl carbon, which is incorporated during the metabolic process. researchgate.net The proposed mechanism involves the enzymatic carboxylation of the amine group of the parent drug to form a carbamate (B1207046) intermediate, which is then glucuronidated by UDP-glucuronosyltransferases (UGTs). researchgate.net Specifically, UGT1A1, UGT1A3, and UGT2B7 have been identified as capable of facilitating the formation of this type of metabolite in a CO₂-rich environment. researchgate.net
Table 1: Key Findings from Mechanistic Studies with ¹³C-labeled CO₂
| Parameter | Observation | Implication |
| Metabolite Analysis | Mass spectrometric analysis of the N-carbamoyl glucuronide metabolite. | Elucidation of the metabolite's structure. |
| ¹³C-labeling | A mass shift was observed in the metabolite when incubated with ¹³CO₂. | Confirmed that CO₂ from the buffer is the source of the carbamoyl carbon. |
| Enzyme Phenotyping | The metabolite could be formed by UGT1A1, UGT1A3, and UGT2B7 Supersomes. | Identified the specific UGT enzymes involved in the conjugation. |
This table summarizes the findings from a mechanistic study on a similar N-carbamoyl glucuronide metabolite, which provides a strong basis for understanding the formation of this compound. researchgate.net
Validation of Metabolite Identification through Comparison with Authentic Synthetic Standards
The definitive identification of a metabolite requires the comparison of its analytical data with that of an authentic, chemically synthesized standard. researchgate.net This process validates the proposed structure and ensures the accuracy of metabolic profiling studies. For this compound, synthetic standards are commercially available, which facilitates this crucial validation step. glpbio.comcaymanchem.comsynzeal.com
The synthetic standard of this compound allows for direct comparison of its chromatographic retention time and mass spectrometric fragmentation pattern with the metabolite detected in biological samples. researchgate.net This comparison provides unequivocal evidence for the identity of the metabolite. The availability of a pure standard also enables the quantification of the metabolite in various biological matrices.
Table 2: Properties of Synthetic this compound
| Property | Value |
| Chemical Name | 1-[N-[(1R)-3-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]carbamate] β-D-glucopyranuronic acid. caymanchem.com |
| CAS Number | 940002-59-5. glpbio.comcaymanchem.com |
| Molecular Formula | C₂₃H₂₃F₆N₅O₉. caymanchem.com |
| Appearance | Pale Yellow to Off-white Solid. |
| Purity | ≥90%. caymanchem.com |
This table provides key information about the authentic synthetic standard of this compound.
Comparative Metabolic Studies of Sitagliptin Carbamoyl Glucuronide
In Vitro Formation Across Diverse Species
The in vitro metabolic profile of sitagliptin (B1680988) generally aligns with what is observed in vivo. ijrti.org However, detailed comparative studies specifically quantifying the formation of sitagliptin carbamoyl (B1232498) glucuronide across a wide array of species' liver microsomes are not extensively detailed in the available literature. For other compounds that form N-carbamoyl glucuronides, in vitro formation has been successfully demonstrated in liver microsomes from various species, suggesting the enzymatic pathways are present, though their activity can differ significantly. researchgate.netnih.gov
Assessment in Liver Microsomes from Rodent Models (Mouse, Rat, Hamster)
While sitagliptin's metabolism is minor, studies involving rat liver preparations have been conducted. Research using freshly isolated rat hepatocytes showed that sitagliptin was metabolized to a very limited extent, with only 3.1% of the parent drug being converted over a two-hour incubation. strath.ac.uk Among the metabolites identified was an N-glucuronide, confirming the capability of rat liver enzymes to perform this conjugation. strath.ac.uklongdom.org In broader studies of N-carbamoyl glucuronidation of other substrates, liver microsomes from rats and hamsters have shown a higher capacity for forming these types of metabolites compared to other species like mice, dogs, monkeys, and humans. researchgate.netnih.gov
Assessment in Liver Microsomes from Primate Models (Monkey, Human)
In human liver microsomes, sitagliptin shows limited metabolism. ijrti.org The formation of sitagliptin carbamoyl glucuronide is one of the metabolic pathways, but it represents a very minor route of elimination. ijrti.org Studies with other compounds have shown that N-glucuronidation can be more prominent in humans and non-human primates compared to lower animal species, often due to the activity of specific UDP-glucuronosyltransferase (UGT) enzymes like UGT1A4 and UGT2B10. nih.govscilit.com
In Vivo Observations of Metabolite Presence in Preclinical Species (Rat, Dog)
Following the administration of radiolabeled sitagliptin to rats and dogs, the parent drug was overwhelmingly the major radioactive component found in plasma, urine, and feces. nih.govresearchgate.net However, a small portion of the dose, approximately 10% to 16%, was recovered in the excreta as a combination of phase I and II metabolites. nih.govresearchgate.netijrti.org
This compound, formed through N-carbamoyl glucuronidation, has been definitively identified as one of these minor phase II metabolites in both rats and dogs. nih.govcaymanchem.comglpbio.com Its presence has been confirmed in the plasma, bile, and urine of these preclinical species, confirming that this metabolic pathway occurs in vivo. nih.govresearchgate.netresearchgate.net
| Species | Finding | Matrix | Significance |
| Rat | This compound detected. nih.govresearchgate.netcaymanchem.com | Plasma, Urine, Bile | Confirms in vivo formation as a minor metabolic pathway. nih.govresearchgate.netresearchgate.net |
| Dog | This compound detected. nih.govresearchgate.netcaymanchem.com | Plasma, Urine | Confirms in vivo formation as a minor metabolic pathway. nih.govresearchgate.net |
Comparative Analysis of Metabolite Profiles Across Species
The metabolic profile of sitagliptin is qualitatively similar across rats, dogs, and humans, with the primary difference being quantitative rather than the types of metabolites formed. ijrti.org In all species studied, sitagliptin is primarily eliminated unchanged through renal excretion. ijrti.org
Shared Pathways : The minor metabolites observed are formed through common pathways in rats, dogs, and humans. These include N-sulfation, hydroxylation of the triazolopiperazine ring, oxidative desaturation followed by cyclization, and N-carbamoyl glucuronidation. nih.govresearchgate.netijrti.org All metabolites detected in human plasma have also been observed in rats and dogs. ijrti.org
Extent of Metabolism : Metabolism is a minor elimination pathway for all species. Approximately 10-16% of a dose is recovered as metabolites in the excreta of rats and dogs. nih.govresearchgate.net Similarly, in humans, only a small fraction of the drug is metabolized.
| Species | Major Component in Excreta | % of Dose as Metabolites | Key Metabolic Pathways | This compound |
| Rat | Unchanged Sitagliptin researchgate.net | ~10-16% nih.govresearchgate.net | N-sulfation, N-carbamoyl glucuronidation, Hydroxylation, Oxidative desaturation/cyclization nih.gov | Minor Metabolite nih.gov |
| Dog | Unchanged Sitagliptin researchgate.net | ~10-16% nih.govresearchgate.net | N-sulfation, N-carbamoyl glucuronidation, Hydroxylation, Oxidative desaturation/cyclization nih.gov | Minor Metabolite nih.gov |
| Human | Unchanged Sitagliptin ijrti.org | Minor | N-sulfation, N-carbamoyl glucuronidation, Hydroxylation, Oxidative desaturation/cyclization ijrti.org | Minor Metabolite ijrti.org |
General Considerations of Species Differences in N-Glucuronidation Pathways
N-glucuronidation, the enzymatic conjugation of glucuronic acid to a nitrogen atom, is a significant metabolic pathway for many drugs and xenobiotics, but it is characterized by marked interspecies differences. nih.govhelsinki.fi These differences are crucial considerations during drug development when extrapolating preclinical data to humans.
Quantitative vs. Qualitative Differences : For many types of amine compounds, species differences in N-glucuronidation tend to be quantitative rather than qualitative. nih.gov No common laboratory animal species is completely deficient in the ability to form N-glucuronides, but the extent to which they do so varies by both species and the specific chemical compound. nih.gov
Enzyme Specificity : The variation is largely due to differences in the expression and activity of UDP-glucuronosyltransferase (UGT) enzymes. In humans, UGT1A4 is considered a primary enzyme for N-glucuronidation of many compounds, with UGT2B10 also playing a significant role. scilit.comhyphadiscovery.com Rodents, for instance, lack a direct homolog of the human UGT1A4 gene, which can lead to significant differences in metabolite profiles. hyphadiscovery.com
Humans vs. Preclinical Models : N-glucuronidation rates are often much higher in humans than in common preclinical animal models. hyphadiscovery.com For certain substrates, particularly tertiary amines, N-glucuronidation is a major pathway in humans and non-human primates but is significantly lower or absent in rodents and dogs. nih.gov This highlights the importance of using human-derived in vitro systems early in development to accurately predict human metabolism. helsinki.fi The apparent absence of an N-glucuronide in the urine of an animal does not necessarily mean the species cannot form it, as the metabolite may be preferentially excreted in the bile. nih.gov
Biological and Pharmacological Significance of Sitagliptin Carbamoyl Glucuronide
Role in Phase II Biotransformation and Overall Drug Elimination
Sitagliptin (B1680988), a dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily eliminated unchanged through renal excretion. nih.gov Metabolism represents a minor pathway of its disposition, with only about 16% of an administered dose being excreted as metabolites. nih.gov Among these, sitagliptin carbamoyl (B1232498) glucuronide is identified as a minor Phase II metabolite. caymanchem.comglpbio.commedchemexpress.com
Table 1: Elimination of [14C]Sitagliptin in Humans
| Parameter | Percentage of Administered Dose | Source |
|---|---|---|
| Total Excretion in Urine | 87% | nih.gov |
| Total Excretion in Feces | 13% | nih.gov |
| Total Dose Excreted as Metabolites | 16% | nih.gov |
| Metabolites in Urine | 13% | nih.gov |
| Metabolites in Feces | 3% | nih.gov |
| Parent Drug as % of Plasma AUC of Total Radioactivity | ~74% | nih.gov |
Stability and Reconversion Dynamics
The stability of glucuronide metabolites is a critical factor as it can influence their disposition and potential for reconversion to the parent drug.
N-carbamoyl glucuronides are known to be potentially unstable and can convert back to their parent compounds upon hydrolysis. researchgate.net While specific studies detailing the stability of sitagliptin carbamoyl glucuronide under brief base hydrolysis were not found in the reviewed literature, the general chemical nature of N-glucuronides suggests a potential for instability. Notably, nonenzymatic hydrolysis of N-glucuronides in acidic urine is considered a potentially more significant source of free amine release than enzymatic hydrolysis. nih.gov
Beta-glucuronidase is an enzyme that cleaves glucuronide conjugates, a process that can release the original xenobiotic. covachem.com This enzymatic hydrolysis is a common step in the metabolism and elimination of many drugs. covachem.com However, studies have shown that beta-glucuronidase preferentially hydrolyzes O-glucuronides over N-glucuronides. nih.gov Since this compound is an N-linked conjugate, its susceptibility to hydrolysis by beta-glucuronidase may be limited compared to O-linked glucuronides. caymanchem.comnih.gov This selectivity was demonstrated in a study where E. coli beta-glucuronidase completely hydrolyzed an O-glucuronide while leaving an N-glucuronide intact under the same conditions. nih.gov
The potential for N-carbamoyl glucuronides to revert to their parent amine exists. researchgate.net This has been demonstrated for other compounds; for instance, the N-carbamoyl glucuronide of sertraline (B1200038) undergoes rapid hydrolysis back to sertraline within minutes of incubation with human gut microbiota. tno-pharma.com Similarly, treatment of other N-carbamoyl glucuronide metabolites with beta-glucuronidase has been shown to convert them back to the parent compound. researchgate.net These findings suggest that a pathway for the reconversion of this compound to sitagliptin could exist, potentially mediated by enzymatic or chemical hydrolysis in various biological environments.
Pharmacological Activity of the Metabolite
Sitagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. wikipedia.orgyoutube.com The pharmacological activity of its metabolites is therefore of significant interest. This compound is one of six metabolites found at trace levels in plasma. nih.gov According to clinical pharmacology reviews, these metabolites are not expected to contribute to the plasma DPP-4 inhibitory activity of sitagliptin, indicating that the metabolite is pharmacologically inactive in this regard. fda.gov The parent drug itself is responsible for the DPP-4 inhibition observed after administration. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Sitagliptin |
| This compound |
| Sertraline |
| Sertraline-N-Carbamoyl Glucuronide |
| Glucuronic acid |
Potential as a Metabolism-Dependent Inhibitor of Drug-Metabolizing Enzymes (e.g., CYP2C8, CYP2C19)
Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily eliminated from the body unchanged in the urine. europa.eu Metabolism represents a minor pathway for its clearance, with in vitro studies indicating that the primary enzyme responsible for the limited metabolism of sitagliptin is CYP3A4, with a smaller contribution from CYP2C8. medicines.org.ukeuropa.eu While sitagliptin itself is not considered a significant inhibitor or inducer of major cytochrome P450 (CYP) isoenzymes at clinically relevant concentrations, the metabolic fate of its metabolites, including this compound, warrants consideration for potential drug-drug interactions. medicines.org.ukmedcentral.com
This compound is a minor phase II metabolite of sitagliptin, formed through N-carbamoyl glucuronidation. caymanchem.com While present at low levels in plasma, the potential for metabolites to act as metabolism-dependent inhibitors (MDIs) of drug-metabolizing enzymes is an area of ongoing research. researchgate.net Metabolism-dependent inhibition, also known as mechanism-based inhibition, involves the enzymatic conversion of a drug or metabolite to a reactive species that can irreversibly inactivate the enzyme. nih.gov This can lead to clinically significant drug-drug interactions.
Research into the specific inhibitory potential of this compound on CYP enzymes is limited. However, studies on other carbamoyl glucuronide metabolites have demonstrated their potential to cause metabolism-dependent inhibition of certain CYP enzymes. For instance, the carbamoyl glucuronide of another compound, Lu AA34893, was identified as a metabolism-dependent inhibitor of CYP2C8. xenotech.com In that study, a significant shift in the IC50 value for CYP2C8 inhibition was observed after pre-incubation with NADPH, a cofactor required for CYP enzyme activity. xenotech.com A modest metabolism-dependent inhibition of CYP2C19 was also noted for the carbamoyl metabolites in that research. xenotech.com
A screening study of 16 major drug glucuronides for time-dependent inhibition of nine drug-metabolizing CYP enzymes found that sertraline carbamoyl glucuronide caused strong time-dependent inhibition of CYP2A6, CYP2C19, and CYP2D6, although this inhibition was not dependent on NADPH. researchgate.net These findings highlight that glucuronide metabolites can possess inhibitory activity towards CYP enzymes. researchgate.netnih.gov
While direct evidence for this compound as a metabolism-dependent inhibitor of CYP2C8 or CYP2C19 is not extensively documented in publicly available literature, the established potential of other carbamoyl glucuronides to act as MDIs suggests that this is a pharmacologically relevant area for further investigation. The structural features of the carbamoyl glucuronide moiety may contribute to such interactions. Given that CYP2C8 is involved to a lesser extent in the metabolism of the parent compound, sitagliptin, any potential inhibition of this enzyme by its metabolite could have implications for the pharmacokinetics of co-administered drugs that are sensitive CYP2C8 substrates. medicines.org.ukdrugbank.com
Table 1: In Vitro Inhibition of CYP Enzymes by a Carbamoyl Glucuronide Metabolite (Lu AA34893)
| CYP Enzyme | Condition | IC50 (µM) | Fold Shift in IC50 |
| CYP2C8 | No Pre-incubation | 71 | >8-fold |
| 30-min Pre-incubation with NADPH | 8.5 | ||
| CYP2C19 | No Pre-incubation | >100 | - |
| 30-min Pre-incubation | 66 | ||
| Data from a study on the carbamoyl glucuronide of Lu AA34893, demonstrating metabolism-dependent inhibition. xenotech.com |
Future Research Directions
Comprehensive Mechanistic Investigations of N-Carbamoyl Glucuronidation for Sitagliptin (B1680988)
The formation of sitagliptin carbamoyl (B1232498) glucuronide is an unusual metabolic pathway that involves the incorporation of carbon dioxide. This process is understood to begin with the reaction of the primary or secondary amine group of a drug with CO2 to form a carbamic acid intermediate. This intermediate is then conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes. nih.govresearchgate.net Mechanistic studies using 13C-labeled carbon dioxide have confirmed that CO2 from bicarbonate buffer is incorporated into the carbamoyl moiety of the glucuronide metabolite. researchgate.net
While the general mechanism is outlined, further detailed investigations are warranted. It is not definitively clear whether the formation of the carbamic acid and the subsequent glucuronidation are two separate steps or a concerted process. doi.org Future studies could employ advanced analytical techniques and computational modeling to elucidate the precise transition states and intermediates involved in the N-carbamoyl glucuronidation of sitagliptin. This could provide a more complete picture of this unique biotransformation pathway.
In-depth Enzymatic Characterization and Kinetic Profiling of UGTs Responsible for Sitagliptin Carbamoyl Glucuronide Formation
In vitro studies have identified the specific UGT isoforms responsible for the formation of this compound. Incubations with human UGT Supersomes have shown that UGT1A1, UGT1A3, and UGT2B7 are all capable of catalyzing this reaction in a CO2-rich environment. researchgate.netdoi.orgnih.gov The formation of this metabolite has been observed in liver microsomes from various species, including humans, monkeys, dogs, rats, and mice, with rats and hamsters showing a greater extent of formation. researchgate.net
While the key enzymes have been identified, detailed kinetic profiling for the formation of this compound is not extensively available in the public domain. Future research should focus on determining the specific kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for each of the involved UGT isoforms. This would allow for a quantitative comparison of the efficiency of each enzyme in this metabolic pathway and a better understanding of potential inter-individual variability in its formation.
Table 1: UGT Isoforms Involved in this compound Formation
| UGT Isoform | Role in Formation |
|---|---|
| UGT1A1 | Catalyzes the N-carbamoyl glucuronidation of sitagliptin. researchgate.netdoi.org |
| UGT1A3 | Catalyzes the N-carbamoyl glucuronidation of sitagliptin. researchgate.netdoi.org |
| UGT2B7 | Catalyzes the N-carbamoyl glucuronidation of sitagliptin. researchgate.netdoi.org |
Advanced Quantitative Analytical Methodologies for this compound Across Biological Matrices and Species
The detection and characterization of sitagliptin and its metabolites, including the N-carbamoyl glucuronide, have been achieved using advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) and LC-MSn with accurate mass measurement are crucial for the structural elucidation of these compounds in various biological matrices like bile and urine. researchgate.netnih.gov
Detailed Studies of Metabolite Stability and Reconversion Kinetics in Complex Biological Systems
N-carbamoyl glucuronides of unstable carbamic acids have been reported to be labile and can revert to the parent compound upon hydrolysis. researchgate.net For instance, treatment of a similar N-carbamoyl glucuronide metabolite with β-glucuronidase resulted in its complete conversion back to the parent drug. researchgate.net This suggests that this compound could also be susceptible to hydrolysis, potentially acting as a temporary reservoir for the active drug.
Expanded Pharmacological and Enzyme Inhibition/Induction Profiling of this compound
This compound is considered a minor metabolite of sitagliptin. glpbio.comcaymanchem.com The primary pharmacological action of sitagliptin is the inhibition of the DPP-4 enzyme. youtube.comyoutube.com While the parent drug is a potent and selective DPP-4 inhibitor, the pharmacological activity of its carbamoyl glucuronide metabolite has not been extensively reported. glpbio.comnih.gov
It is important for future research to directly assess the DPP-4 inhibitory activity of this compound. Furthermore, the potential for this metabolite to inhibit or induce other drug-metabolizing enzymes should be systematically evaluated. For example, a carbamoyl glucuronide metabolite of another drug was found to be a metabolism-dependent inhibitor of CYP2C8. A comprehensive pharmacological and toxicological profile of this compound would provide a more complete understanding of its biological effects.
Broader Implications for Drug Discovery and Development of Amine-Containing Pharmaceutical Agents
The discovery and characterization of this compound highlight the importance of investigating unusual metabolic pathways for new chemical entities. The formation of N-carbamoyl glucuronides is a rare biotransformation pathway that can have significant implications for the disposition and potential drug-drug interactions of amine-containing pharmaceuticals. nih.govresearchgate.netnih.gov
A deeper understanding of the structural motifs that make a compound susceptible to N-carbamoyl glucuronidation can inform the design of new drug candidates. By prospectively identifying and characterizing such metabolites early in the drug discovery process, potential liabilities related to metabolic stability, reactive metabolite formation, or complex pharmacokinetic profiles can be mitigated. nih.gov Case studies of drugs that undergo this pathway can serve as valuable learning tools for medicinal chemists and drug metabolism scientists to develop safer and more effective amine-containing drugs.
Q & A
Q. Q1. What is the metabolic origin of sitagliptin carbamoyl glucuronide, and how is it detected in biological samples?
this compound is a minor phase II metabolite formed via glucuronidation of the parent drug sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. Its detection requires advanced analytical methods such as ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) . This technique enables precise identification based on molecular ion peaks (e.g., m/z signals) and fragmentation patterns . In human studies, metabolites are typically quantified in plasma, urine, or feces using radiolabeled ([14C]) sitagliptin to track excretion pathways .
Q. Q2. What are the primary enzymatic systems involved in this compound formation?
The formation of carbamoyl glucuronides generally involves UDP-glucuronosyltransferase (UGT) isoforms , though specific UGTs responsible for this compound remain understudied. For analogous metabolites (e.g., AZD4831's M7), relative activity factor (RAF) scaling using recombinant UGT isoforms (e.g., UGT1A1, UGT1A3) helps estimate enzyme contributions . Additionally, oxidative metabolism of sitagliptin involves CYP3A4 and CYP2C8 , but these primarily generate hydroxylated intermediates rather than direct glucuronidation .
Q. Q3. How significant is this compound in the overall pharmacokinetic profile of sitagliptin?
In humans, sitagliptin is primarily excreted unchanged (74% of plasma AUC), with metabolites accounting for only 16% of the administered dose . The carbamoyl glucuronide is a trace metabolite, representing <7% of plasma radioactivity . This contrasts with other drugs (e.g., AZD4831), where carbamoyl glucuronides dominate plasma exposure (75–80%), highlighting structural and metabolic pathway differences .
Advanced Research Questions
Q. Q4. How can researchers reconcile discrepancies in metabolite abundance across studies (e.g., trace levels in sitagliptin vs. dominance in AZD4831)?
Discrepancies arise from structural variations in parent drugs and tissue-specific enzyme expression . For example, AZD4831’s primary amine nitrogen is more reactive toward carbamoylation, whereas sitagliptin’s metabolism favors renal excretion of the unchanged drug. Methodological factors, such as detection sensitivity (e.g., UPLC-QTOF-MS vs. older LC-MS platforms) and study populations (e.g., healthy volunteers vs. patients with impaired metabolism), also influence observed abundances. Comparative studies using isotopic labeling and recombinant enzyme panels can clarify these mechanisms .
Q. Q5. What experimental strategies optimize the detection and quantification of trace metabolites like this compound?
Key strategies include:
- Synthetic reference standards : Co-elution with synthetic carbamoyl glucuronide (e.g., primaquine N-carbamoyl glucuronide) validates identity via retention time and MS/MS matching .
- High-resolution mass spectrometry : UPLC-QTOF-MS provides accurate mass measurements (<5 ppm error) and isotopic pattern matching to distinguish low-abundance metabolites from matrix interference .
- Radiolabeled tracers : [14C] labeling tracks excretion pathways and quantifies metabolite fractions in complex biological matrices .
Q. Q6. How can in vitro models (e.g., hepatocytes, recombinant enzymes) predict in vivo carbamoyl glucuronide formation?
- Recombinant UGT assays : Screen isoforms (e.g., UGT1A1, UGT1A9) using RAF scaling to estimate their contributions to glucuronidation .
- Hepatocyte incubations : Compare metabolite profiles across species (e.g., human vs. rat) to assess translatability. For sitagliptin, human hepatocytes may show lower glucuronidation activity due to its renal excretion dominance .
- Kinetic modeling : Integrate enzyme kinetic parameters (Km, Vmax) with physiological data to predict systemic exposure .
Q. Q7. What are the challenges in interpreting the toxicological significance of carbamoyl glucuronides?
Carbamoyl glucuronides are generally considered inactive and non-toxic due to their polarity and rapid excretion. However, species differences in UGT expression (e.g., rodents vs. humans) may lead to misinterpretation of preclinical safety data . For example, AZD4831’s M7 was abundant in rat bile but not toxicologically relevant in humans. Robust metabolite profiling in both preclinical species and clinical trials is critical for risk assessment .
Methodological Guidance
Q. Table 1. Key Analytical Parameters for this compound
Q. Table 2. Comparative Metabolism of Carbamoyl Glucuronides
| Drug | Major Metabolite | Plasma Abundance | Key Enzymes |
|---|---|---|---|
| Sitagliptin | Carbamoyl glucuronide | <7% | UGTs (hypothesized) |
| AZD4831 | M7 (carbamoyl glucuronide) | 75–80% | UGT1A1, UGT1A3 |
| Primaquine | N-carbamoyl glucuronide | Trace | UGT1A9 |
Open Research Gaps
- Isoform-specific UGT contributions : Use RAF scaling and CRISPR-edited cell lines to identify UGTs responsible for this compound .
- Impact of renal impairment : Evaluate metabolite accumulation in patients with reduced sitagliptin clearance .
- Structural determinants of carbamoylation : Compare sitagliptin’s amine reactivity with AZD4831 using computational chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
